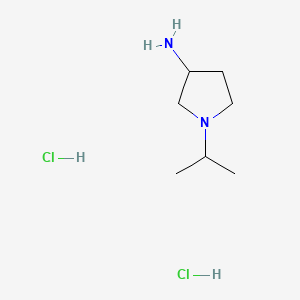

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJDQXDPLUEPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672123 | |

| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19985-09-2 | |

| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-pyrrolidin-3-ylamine Dihydrochloride: Structure, Properties, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride (CAS No: 19985-09-2), a key chemical intermediate in contemporary drug discovery and fine chemical synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document delineates the chemical structure, physicochemical properties, and provides an expert-driven perspective on its synthetic routes and analytical characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile building block.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1] N-substituted 3-aminopyrrolidine derivatives, in particular, are integral components in a variety of pharmacologically active agents, including antibacterials, DPP-IV inhibitors for diabetes, and anticancer compounds.[3][4][5] this compound serves as a readily functionalizable intermediate, offering two distinct points for chemical modification: the secondary amine on the pyrrolidine ring and the primary amine at the 3-position. This dual functionality makes it an invaluable synthon for constructing complex molecular architectures and for the generation of diverse chemical libraries.

Chemical Structure and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. As a dihydrochloride salt, it exhibits properties typical of amine hydrochlorides, such as higher melting points and increased water solubility compared to its free base form.

Core Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | 1-(propan-2-yl)pyrrolidin-3-amine;dihydrochloride | N/A |

| CAS Number | 19985-09-2 | [6] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [6] |

| Molecular Weight | 201.14 g/mol | [6] |

| Canonical SMILES | CC(C)N1CC(C1)N.Cl.Cl | N/A |

Physicochemical Data

| Property | Value | Notes |

| Appearance | Off-white crystalline powder | [6] |

| Melting Point | >300 °C (decomposes) | Inferred from similar compounds like 3-Aminopyrrolidine dihydrochloride.[7] High melting points are characteristic of salt forms. |

| Solubility | Soluble in water and methanol. | Expected behavior for a dihydrochloride salt. |

| pKa | ~8-9 (pyrrolidine N), ~10-11 (primary amine) | Estimated values for the corresponding conjugate acids of the free base. The exact pKa values would require experimental determination. |

Proposed Synthetic Pathway: A Mechanistic Approach

While multiple synthetic routes can be envisioned, a robust and industrially scalable approach to this compound often starts from a commercially available, protected pyrrolidine precursor. The following pathway is proposed based on established chemical principles and common practices in medicinal chemistry.[3][8]

Synthetic Workflow Overview

The synthesis can be logically broken down into three key stages: protection, N-alkylation via reductive amination, and deprotection followed by salt formation.

Caption: A three-stage synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl (pyrrolidin-3-yl)carbamate (N-Boc-3-aminopyrrolidine)

-

Reaction Setup: To a stirred solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq) to act as a base.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent. The use of Boc anhydride is a standard and highly efficient method for protecting amines due to the clean byproducts (CO₂ and t-butanol).[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

PART B: Synthesis of tert-butyl (1-isopropylpyrrolidin-3-yl)carbamate

-

Reaction Setup: Dissolve the crude N-Boc-3-aminopyrrolidine (1.0 eq) from the previous step in a solvent suitable for reductive amination, such as 1,2-dichloroethane (DCE) or methanol.

-

Imine Formation: Add acetone (1.5-2.0 eq). The secondary amine of the pyrrolidine ring will react with acetone to form an intermediate iminium ion.

-

Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. This reagent is preferred for reductive aminations as it is less basic and more selective than other hydrides like sodium borohydride, reducing the risk of side reactions.

-

Reaction Monitoring & Work-up: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography on silica gel if necessary.

PART C: Synthesis of this compound

-

Deprotection: Dissolve the purified N-Boc protected product (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Salt Formation: Add a solution of hydrochloric acid (excess, >2.0 eq), typically as a 4M solution in 1,4-dioxane or a saturated solution in isopropanol, at 0 °C. The strong acidic conditions will cleave the tert-butoxycarbonyl (Boc) protecting group.

-

Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The desired dihydrochloride salt will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals would include a doublet for the methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and a series of multiplets for the pyrrolidine ring protons. The protons attached to the nitrogen atoms will be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show distinct signals for the two methyl carbons of the isopropyl group, the isopropyl methine carbon, and the four unique carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic broad peaks in the 2400-3000 cm⁻¹ region, typical of amine hydrochloride salts (N-H stretching). A prominent N-H bending vibration should also be visible around 1580-1650 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 129.15.

Chromatographic Purity Assessment

Due to the lack of a strong UV chromophore, direct HPLC analysis of this compound with UV detection is challenging. Two primary methods can be employed for purity analysis:

Method 1: Pre-Column Derivatization HPLC-UV

This is a highly sensitive method for quantifying amines that lack a chromophore.[9]

-

Derivatization: React a known quantity of the sample with a derivatizing agent that imparts a strong UV absorbance, such as Boc anhydride or dansyl chloride.

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 4.6 x 250 mm, 5 µm).[9]

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 210 nm for Boc-derivatives).[9]

-

Column Temperature: 25 °C.[9]

-

-

Quantification: Purity is determined by the area percent of the main derivative peak.

Method 2: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

These universal detectors do not require a chromophore and can be used for direct analysis of the compound.

Caption: General workflow for HPLC analysis of this compound.

Applications in Drug Discovery and Development

As a bifunctional building block, this compound is a valuable starting material for synthesizing compounds targeting a wide array of diseases. The pyrrolidine nitrogen can be functionalized through various reactions like acylation, sulfonylation, or further alkylation, while the primary amine at the 3-position is a key handle for introducing pharmacophoric elements.

-

Antidiabetic Agents: The aminopyrrolidine motif is a known core structure for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[4]

-

Antibacterial Agents: Many potent quinolone and fluoroquinolone antibiotics incorporate an aminopyrrolidine substituent at the C-7 position, which is crucial for their antibacterial spectrum and potency.[9]

-

Anticancer Therapeutics: The pyrrolidine scaffold has been incorporated into novel compounds evaluated for their antiproliferative activity against various cancer cell lines.[4][5]

-

CNS-Active Agents: The lipophilic nature of the isopropyl group combined with the basic nitrogen atoms makes this scaffold suitable for designing molecules that can cross the blood-brain barrier.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress the importance of proper laboratory safety protocols.

-

Hazard Identification: this compound should be handled as a corrosive and irritant solid. Based on data for similar compounds, it is expected to cause skin irritation and serious eye damage.[7][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its structural features offer synthetic versatility, allowing for the creation of diverse and complex molecules. This guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and modern analytical techniques for its characterization. By understanding these core technical aspects, researchers can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

- Synthesis and Pharmacological Properties of New N-aminoalkyl-2-pyrrolidinone Derivatives. Polish Journal of Pharmacology and Pharmacy.

- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.

- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: A derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.

- 1- Isopropyl-pyrrolidin-3-ylamine Dihydrochloride

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

- This compound 19985-09-2 wiki. Guidechem.

- CAS 19985-09-2 | this compound. Alchem Pharmtech.

- This compound [19985-09-2]. King-Pharm.

- (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | C14H22N2 | CID 20823116. PubChem.

- 2199982-52-8|N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride. BLD Pharm.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- 3-Aminopyrrolidine 98 103831-11-4. Sigma-Aldrich.

- Isopropyl-methyl-(S)-pyrrolidin-3-yl-amine. CymitQuimica.

- Method for synthesizing isopropyl 3-aminocrotonate.

- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR spectrum. ChemicalBook.

- 857373-37-6|1-Isopropylpiperidin-3-amine. BLD Pharm.

- 3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem.

- Characterization and quantification of N-(3-aminopropyl)

- 3-(1-Isopropyl-pyrrolidin-3-yloxy)-pyridine. PubChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. 3-アミノピロリジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 10. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-pyrrolidin-3-ylamine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride (CAS No: 19985-09-2) is a substituted pyrrolidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active compounds.[1] The precise structural elucidation and purity assessment of such molecules are paramount for reproducible research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this analytical process, providing unambiguous confirmation of molecular structure and identity.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset for this specific salt, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive analysis of its spectral features. This approach offers researchers a robust reference for interpreting experimentally acquired data. We will detail the theoretical basis for expected outcomes, provide standardized protocols for data acquisition, and present the anticipated data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Proton Framework

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.

Scientific Rationale and Experimental Considerations

The dihydrochloride salt form dictates the choice of NMR solvent and influences the appearance of the spectrum. The molecule possesses two protonated amine groups, making it highly soluble in polar solvents like Deuterium Oxide (D₂O) or DMSO-d₆.

-

Solvent Choice: D₂O is an excellent choice as it readily dissolves the salt. A key consequence of using D₂O is that the acidic protons on the nitrogen atoms (N-H) will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[2][3] This phenomenon is a valuable diagnostic tool for identifying N-H protons.[2]

-

Protonation Effects: Protonation of the nitrogen atoms leads to a significant downfield shift (deshielding) of adjacent protons (α-hydrogens) due to the inductive effect of the positive charge.[3] This effect is critical for assigning signals correctly.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in D₂O is summarized below. Chemical shifts (δ) are estimated based on standard values for aliphatic amines and the deshielding effect of the ammonium centers.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Coupling |

| (CH₃)₂CH- | ~1.3 - 1.5 | Doublet (d) | 6H | Methyl protons are equivalent and split by the adjacent methine proton. |

| -CH₂-CH(NH₃⁺)- | ~2.2 - 2.5 | Multiplet (m) | 1H | Pyrrolidine C4 proton, complex splitting from adjacent C3 and C5 protons. |

| -CH(NH₃⁺)-CH₂- | ~2.5 - 2.8 | Multiplet (m) | 1H | Pyrrolidine C4 proton, diastereotopic, complex splitting. |

| (CH₃)₂CH- | ~3.3 - 3.6 | Septet (sept) or Multiplet (m) | 1H | Methine proton of the isopropyl group, deshielded by the adjacent nitrogen. Split by 6 methyl protons. |

| -N⁺H₂-CH₂-CH₂- | ~3.4 - 3.8 | Multiplet (m) | 4H | Pyrrolidine C2 and C5 protons adjacent to the isopropyl-bearing nitrogen. Deshielded and likely overlapping. |

| -CH(NH₃⁺)- | ~3.9 - 4.2 | Multiplet (m) | 1H | Pyrrolidine C3 proton, significantly deshielded by the directly attached ammonium group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| (CH₃)₂CH- | ~18 - 22 | Isopropyl methyl carbons. |

| -CH₂-CH(NH₃⁺)- | ~28 - 33 | Pyrrolidine C4 carbon. |

| -CH(NH₃⁺)- | ~48 - 53 | Pyrrolidine C3 carbon, deshielded by the attached nitrogen. |

| -N⁺H₂-CH₂- | ~55 - 60 | Pyrrolidine C2 and C5 carbons, deshielded by the adjacent nitrogen. May be distinct due to stereochemistry. |

| (CH₃)₂CH- | ~60 - 65 | Isopropyl methine carbon, significantly deshielded by the attached nitrogen. |

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of D₂O in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Employ a standard one-pulse sequence.

-

Acquire 16-64 scans to ensure a good signal-to-noise ratio.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of 1-5 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is less sensitive.

-

Set the spectral width to cover a range of 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.[4]

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Scientific Rationale and Experimental Considerations

The IR spectrum of an amine salt is markedly different from its free-base form. The protonation of the primary and tertiary amine groups in this compound creates ammonium (R-NH₃⁺) and tertiary ammonium (R₃N⁺H) ions, which have characteristic vibrational modes.

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption band typically between 2400 and 3200 cm⁻¹.[5] This band is due to the stretching vibrations of the N⁺-H bonds in both the primary and tertiary ammonium groups and is broadened by extensive hydrogen bonding in the solid state.[5]

-

N-H Bending: The primary ammonium group (NH₃⁺) will exhibit a characteristic bending (scissoring) vibration in the 1500-1600 cm⁻¹ region. The secondary amine salt equivalent (NH₂⁺) shows a deformation vibration between 1560-1620 cm⁻¹.[6][7]

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity / Shape |

| ~2400 - 3200 | N⁺-H Stretching (Primary & Tertiary Ammonium) | Strong, Very Broad |

| ~2850 - 2980 | C-H Stretching (Aliphatic) | Medium to Strong, Sharp |

| ~1580 - 1620 | N⁺H₃ Bending (Asymmetric) | Medium |

| ~1500 - 1550 | N⁺H₃ Bending (Symmetric) | Medium |

| ~1440 - 1470 | C-H Bending (CH₂, CH₃) | Medium |

| ~1020 - 1250 | C-N Stretching | Medium |

Standard Operating Protocol for IR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O.[4]

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Acquisition:

-

Scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

IR Analysis Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns.

Scientific Rationale and Experimental Considerations

As a pre-ionized, non-volatile salt, this compound is not suitable for ionization techniques that require volatilization, such as Electron Impact (EI).

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice. The sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating gas-phase ions directly from the solution. ESI is a "soft" ionization technique that typically results in minimal fragmentation, preserving the molecular ion.

-

Expected Ion: In positive ion mode ESI-MS, the analysis will detect the free base form of the molecule protonated by the solvent, resulting in the [M+H]⁺ ion, where M is the neutral free base (C₇H₁₆N₂). The dihydrochloride counterions will not be observed.

-

Nitrogen Rule: For a molecule with an even number of nitrogen atoms (like this one, with two), the [M+H]⁺ ion will have an odd nominal mass. The molecular formula of the free base is C₇H₁₆N₂, giving a monoisotopic mass of 128.1313 Da. The protonated molecule, [C₇H₁₇N₂]⁺, will have a monoisotopic m/z of 129.1386.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion ([M+H]⁺). The most likely fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion.[8]

Predicted Mass Spectrum (ESI-MS)

| m/z (Predicted) | Ion Formula | Identity | Notes |

| 129.1386 | [C₇H₁₇N₂]⁺ | [M+H]⁺ (Parent Ion) | This will be the base peak in the full scan MS spectrum. Corresponds to the protonated free base. |

| 114.1151 | [C₆H₁₂N₂]⁺ | [M+H - CH₃]⁺ | Minor fragment from loss of a methyl radical (less common in ESI). |

| 86.0964 | [C₅H₁₂N]⁺ | [M+H - C₂H₅N]⁺ | Alpha-cleavage next to the tertiary nitrogen with loss of the aminopyrrolidine ring fragment. |

| 70.0651 | [C₄H₈N]⁺ | [M+H - C₃H₉N]⁺ | Alpha-cleavage next to the primary amine with loss of the isopropyl-amine fragment. |

Standard Operating Protocol for LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture. Further dilute to a final concentration of ~1-10 µg/mL for infusion or injection.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]

-

LC Method (Optional but recommended):

-

Use a C18 reverse-phase column.

-

Employ a simple gradient elution with mobile phases such as Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

-

MS Acquisition (Positive Ion Mode):

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the instrument.

-

Acquire data in full scan mode over a mass range of m/z 50-500 to detect the parent ion.

-

For structural confirmation, perform a separate data-dependent acquisition (DDA) or targeted MS/MS experiment on the parent ion at m/z 129.14.

-

-

Data Analysis: Process the data to identify the accurate mass of the parent ion and analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Mass Spectrometry Analysis Workflow

Caption: Workflow for LC-MS structural analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will confirm the carbon-proton framework and connectivity. IR spectroscopy will verify the presence of key functional groups, particularly the characteristic absorptions of the primary and tertiary ammonium salts. Finally, high-resolution mass spectrometry will provide an exact molecular weight of the protonated free base and offer further structural confirmation through fragmentation analysis. By comparing experimentally obtained data with the predictive information outlined in this guide, researchers can confidently establish the identity, structure, and purity of this compound, ensuring the integrity of their scientific endeavors.

References

- R. D. C. & L. M. Heacock. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

- B. C. Smith. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 829–841.

- G. A. G. & S. A. Miller. Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A.

- R. A. Heacock and L. Marion. The infrared spectra of secondary amines and their salts. ResearchGate.

- Matsumura, S., Tsukamoto, R., & Isa, K. (2000). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra -FABMS Measurements of Hydrochlorides of Small Amines-. Journal of the Mass Spectrometry Society of Japan, 48(5), 303-306.

- Patel, N. B., & Patel, H. R. (2012). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 350-355.

- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Tih, A. E., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12(1), 1-10.

- ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap.

- SlideShare. Mass Spectrometry analysis of Small molecules.

- University of Calgary. Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.

- Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(12), 3882–3889.

- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drugtargetreview.com [drugtargetreview.com]

Elucidating the Mechanism of Action for 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride: A Technical Guide for Preclinical Investigation

Abstract: 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a small molecule featuring a substituted pyrrolidine scaffold, a motif of significant interest in medicinal chemistry. While direct pharmacological data for this specific compound is not publicly available, its structural components—a 3-aminopyrrolidine core and an N-isopropyl group—are present in various biologically active agents. This guide synthesizes information from structurally related compounds to propose a plausible, hypothetical mechanism of action and outlines a comprehensive, multi-tiered experimental strategy to rigorously investigate it. This document is intended for researchers, scientists, and drug development professionals engaged in small molecule characterization and mechanism of action (MoA) studies.

Part 1: Foundational Analysis & Hypothesis Generation

Structural and Physicochemical Profile

This compound is a chiral small molecule. The pyrrolidine ring is a five-membered nitrogen heterocycle that provides a three-dimensional structure, which is advantageous for specific interactions with biological targets.[1] The basic nitrogen atom in the ring and the primary amine at the 3-position suggest the potential for hydrogen bonding and ionic interactions with protein residues. The N-isopropyl group adds lipophilicity, which may influence membrane permeability and binding affinity.

| Property | Value | Source |

| CAS Number | 19985-09-2 | [2][3] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | Derived |

| Molecular Weight | 201.14 g/mol | Derived |

| Core Scaffold | 3-Aminopyrrolidine | [4][5] |

| Key Substituents | N-isopropyl, 3-amino | N/A |

Inferred Biological Activity from Structural Analogs

The pyrrolidine scaffold is a versatile component in drug discovery, contributing to a wide range of pharmacological activities.[1][6] An analysis of public domain research on related structures provides a logical starting point for forming a testable hypothesis.

-

Chemokine Receptor Antagonism: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent antagonists of the human CC chemokine receptor 2 (CCR2), a key target in inflammatory diseases.[4]

-

Kinase Inhibition: The (S)-3-aminopyrrolidine scaffold has been identified in dual inhibitors of Abl and PI3K kinases, which are targets in oncology.[5]

-

Central Nervous System (CNS) Activity: Other pyrrolidine derivatives have shown activity as CNS stimulants, suggesting potential interactions with neurotransmitter transporters or receptors.[7]

Based on these precedents, a primary hypothesis is that This compound may function as a modulator of G-protein coupled receptors (GPCRs), such as chemokine receptors, or as an inhibitor of protein kinases.

Part 2: A Phased Strategy for Mechanism of Action Elucidation

A systematic, target-agnostic and target-based approach is essential for characterizing a novel compound.[8][9] The following experimental workflow is designed to first identify the biological space in which the compound is active and then to progressively narrow down its specific molecular target(s) and mechanism.

Phase 1: Initial Profiling and Phenotypic Screening

The initial phase aims to confirm biological activity and identify a general functional context.

Protocol 1: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic potential of the compound across a panel of diverse human cell lines (e.g., cancer lines like K562, immune cells like Jurkat, and a non-cancerous line like HEK293).

-

Methodology:

-

Plate cells at an appropriate density in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a standard method such as an MTS or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.

-

-

Causality: A potent effect on a specific cell type (e.g., an immune cell line) can provide the first clue towards a potential pathway, such as immune modulation, warranting further investigation into targets like CCR2.

Protocol 2: Broad Target Binding Panel (Commercial Service)

-

Objective: To rapidly screen the compound against a large panel of known biological targets, including GPCRs, kinases, ion channels, and transporters.

-

Methodology:

-

Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen, Ricerca Target-Select).

-

The provider will perform radioligand binding assays or enzymatic assays at a fixed concentration (typically 1-10 µM).

-

Data is returned as percent inhibition or displacement.

-

-

Causality: Significant activity (>50% inhibition) against a specific target or target family provides a strong, direct hypothesis to pursue in Phase 2. For instance, if the compound shows activity against CCR2, it validates the hypothesis derived from structural analogs.[4]

Phase 2: Target Validation and Pathway Analysis

This phase focuses on validating the hits from Phase 1 and understanding their cellular consequences.

Workflow: Investigating a Putative GPCR Target (e.g., CCR2)

This workflow is based on a hypothetical hit from the broad panel screen.

Caption: Workflow for validating a GPCR target.

Protocol 3: Dose-Response Radioligand Binding Assay

-

Objective: To quantify the binding affinity (Ki) of the compound for the putative target (e.g., CCR2).

-

Methodology:

-

Use cell membranes prepared from a cell line overexpressing human CCR2.

-

Incubate membranes with a known radiolabeled ligand for CCR2 (e.g., ³H-CCL2) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Measure bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

-

-

Causality: A low nanomolar or micromolar Ki value confirms a direct, high-affinity interaction with the target protein.

Protocol 4: Chemotaxis Assay

-

Objective: To determine if the compound's binding to CCR2 translates into functional antagonism of cell migration.

-

Methodology:

-

Use a chemotaxis-responsive cell line (e.g., THP-1 monocytes) in a Boyden chamber or similar migration assay system.

-

Place cells in the upper chamber, pre-incubated with varying concentrations of the test compound.

-

Place the CCR2 ligand (CCL2/MCP-1) in the lower chamber as a chemoattractant.

-

Incubate for several hours to allow cell migration through a porous membrane.

-

Quantify migrated cells by staining and counting.

-

-

Causality: A dose-dependent inhibition of CCL2-induced migration demonstrates that the compound is a functional antagonist of the CCR2 signaling pathway.

Phase 3: Unbiased Systems-Level MoA Profiling

If initial screens are inconclusive or to understand off-target effects, unbiased approaches are critical.[9]

Workflow: Target-Agnostic Discovery

Caption: Integrated proteomics and transcriptomics workflow.

Protocol 5: Chemical Proteomics for Target Identification

-

Objective: To identify the direct protein binding partners of the compound in an unbiased manner.

-

Methodology:

-

Synthesize a derivative of the compound with a linker suitable for immobilization on affinity beads (e.g., NHS-activated sepharose).

-

Incubate the compound-beads with cell lysate.

-

Wash away non-specific binders.

-

Elute specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality: Proteins consistently identified in the eluate but not in control experiments (unmodified beads) are high-confidence binding partners and direct targets.

Part 3: Data Synthesis and Mechanistic Model

References

- Title: Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]

- Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: International Journal of Molecular Sciences URL:[Link]

- Title: Mechanism of Action: discover your small molecule's interactions and targets Source: Broad Institute URL:[Link]

- Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: National Center for Biotechnology Inform

- Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: PubMed URL:[Link]

- Title: Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: PubMed URL:[Link]

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]

- Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL:[Link]

- Title: Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Deriv

- Title: N-Isopropylpyrrolidine Source: PubChem, N

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [19985-09-2] | King-Pharm [king-pharm.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 10. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable core for designing novel therapeutics.[1][2] This guide focuses on 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride, a specific derivative whose biological targets remain largely uncharacterized. By leveraging structure-activity relationship (SAR) data from analogous compounds, this document outlines a strategic approach to identify and validate its potential molecular targets. We will delve into plausible target classes, propose robust experimental validation protocols, and provide the scientific rationale underpinning this investigative roadmap.

Introduction: The Scientific Premise

This compound is a small molecule featuring a pyrrolidine ring, a common motif in numerous FDA-approved drugs. The pyrrolidine ring's non-planar, puckered conformation provides a stereochemically defined scaffold that can be functionalized to interact with specific biological targets.[1][2] While direct studies on this particular compound are scarce, the broader family of pyrrolidine derivatives exhibits a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6]

The substituents on the pyrrolidine ring—in this case, an isopropyl group at the 1-position and an amine group at the 3-position—are critical determinants of its potential biological activity. The isopropyl group adds hydrophobicity and steric bulk, while the primary amine at the 3-position can act as a hydrogen bond donor and a key point for electrostatic interactions with target proteins. Our investigation will, therefore, be guided by the known biological roles of structurally similar 3-aminopyrrolidine derivatives.

Potential Biological Target Classes

Based on the extensive literature on pyrrolidine derivatives, we can hypothesize several classes of proteins as potential targets for this compound.

G-Protein Coupled Receptors (GPCRs): Chemokine Receptors

Rationale: The 3-aminopyrrolidine scaffold has been identified as a core structure in the development of antagonists for chemokine receptors, particularly CC Chemokine Receptor 2 (CCR2).[7] CCR2 is a key mediator of inflammatory responses, making it an attractive target for autoimmune diseases and inflammatory conditions. The amine group on the pyrrolidine ring can form crucial ionic interactions with acidic residues in the binding pocket of CCR2.

Hypothesized Signaling Pathway Interruption:

Caption: Hypothesized Antagonism of the CCR2 Signaling Pathway.

Enzymes: Cyclooxygenases (COX) and Bacterial Enzymes

Rationale:

-

Cyclooxygenases (COX-1 and COX-2): Certain N-substituted pyrrolidine derivatives have been investigated as inhibitors of COX enzymes, which are central to the inflammatory cascade.[8] The amine functionality could potentially interact with key residues in the active site of these enzymes.

-

Bacterial Enzymes: The pyrrolidine scaffold is present in inhibitors of bacterial enzymes like aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], which confers antibiotic resistance.[9] The structural features of 1-Isopropyl-pyrrolidin-3-ylamine might allow it to fit into the active site of such enzymes, potentially restoring the efficacy of existing antibiotics.

Experimental Validation Protocols

A multi-tiered approach is essential for validating these potential targets, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Tier 1: In Vitro Target Engagement and Activity Assays

This initial phase aims to confirm direct binding and functional modulation of the hypothesized targets.

Experimental Workflow:

Caption: Tier 1 In Vitro Target Validation Workflow.

Protocol 1: CCR2 Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the human CCR2 receptor.

-

Materials: Membranes from cells overexpressing human CCR2, [125I]-CCL2 (radioligand), unlabeled CCL2 (positive control), test compound, binding buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the CCR2-expressing membranes with a fixed concentration of [125I]-CCL2 and varying concentrations of the test compound or unlabeled CCL2.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value by non-linear regression of the competition binding curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: COX-2 Enzymatic Activity Assay

-

Objective: To assess the inhibitory effect of the compound on COX-2 enzyme activity.

-

Materials: Purified human recombinant COX-2, arachidonic acid (substrate), colorimetric COX activity assay kit, test compound, known COX-2 inhibitor (e.g., celecoxib).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound or control for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the product formation (e.g., prostaglandin H2) using the colorimetric probe as per the kit instructions.

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Tier 2: Cell-Based Functional Assays

These assays will validate the compound's activity in a more physiologically relevant context.

Protocol 3: Chemotaxis Assay

-

Objective: To evaluate the ability of the compound to block CCR2-mediated cell migration.

-

Materials: A human monocytic cell line (e.g., THP-1), CCL2 (chemoattractant), test compound, transwell migration chambers.

-

Procedure:

-

Pre-incubate THP-1 cells with various concentrations of the test compound.

-

Place CCL2 in the lower chamber of the transwell plate.

-

Add the pre-incubated cells to the upper chamber.

-

Incubate for 2-4 hours to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

-

-

Data Analysis: Determine the IC50 for the inhibition of chemotaxis.

Structure-Activity Relationship (SAR) Insights and Future Directions

Should this compound show promising activity against any of these targets, a systematic SAR study would be the logical next step. This would involve synthesizing and testing analogs with modifications to:

-

The Isopropyl Group: Varying the size and lipophilicity of this substituent could optimize binding affinity and selectivity.

-

The Pyrrolidine Ring: Introducing substituents or altering the stereochemistry can probe the importance of the scaffold's conformation.[1]

-

The 3-Amino Group: Acylation or alkylation of the amine could modulate its basicity and hydrogen bonding capacity.

Conclusion

While the specific biological targets of this compound are yet to be elucidated, a rational, hypothesis-driven approach based on the known pharmacology of the pyrrolidine scaffold provides a clear path for investigation. The proposed experimental workflows, starting from in vitro binding and enzymatic assays to cell-based functional screens, offer a robust strategy to identify and validate its molecular targets. The insights gained from such studies will be invaluable for understanding the therapeutic potential of this compound and for guiding the future design of novel pyrrolidine-based therapeutics.

References

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Online]. Available: [Link]

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Online]. Available: [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. [Online]. Available: [Link]

- (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. [Online]. Available: [Link]

- 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF. [Online]. Available: [Link]

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Online]. Available: [Link]

- Recent insights about pyrrolidine core skeletons in pharmacology. [Online]. Available: [Link]

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. [Online]. Available: [Link]

- Synthesis and Biological Evaluation of Novel Tricyclic Pyrrolidinyl (R)‐Alcohols and Amines. [Online]. Available: [Link]

- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. [Online]. Available: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in pharmaceutical sciences.[1] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its status as a "privileged scaffold".[2][3] This guide provides an in-depth analysis of the pyrrolidine core, elucidating the physicochemical properties, stereochemical nuances, and synthetic strategies that make it a cornerstone of modern drug discovery. We will explore its broad pharmacological applications, delve into detailed structure-activity relationships (SAR), and present actionable protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The "Privileged" Status: Unique Structural and Physicochemical Properties

The utility of the pyrrolidine scaffold is not coincidental; it stems from a unique combination of structural and chemical attributes that are highly advantageous for designing bioactive molecules.[4]

-

Three-Dimensionality (3D) and sp³-Hybridization: Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation.[5] This inherent three-dimensionality allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to interact with complex biological targets.[1][4] This phenomenon, known as "pseudorotation," provides conformational flexibility that can be controlled and locked by appropriate substitution.[1]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters. The stereochemistry and spatial arrangement of substituents can dramatically alter the biological profile of a drug candidate, often leading to differential binding modes with enantioselective proteins like enzymes and receptors.[4][6] This feature is critical for optimizing potency and reducing off-target effects.

-

Basicity and Nucleophilicity: The nitrogen atom imparts basicity to the scaffold, a key property influencing aqueous solubility and the ability to form salt forms for improved drug delivery.[1] The pKa of pyrrolidine's conjugate acid is approximately 11.27.[7] Furthermore, the nucleophilic nitrogen serves as a prime site for functionalization. It is noteworthy that 92% of all FDA-approved drugs containing this scaffold are substituted at the N-1 position.[1]

-

Natural Product Presence: The pyrrolidine moiety is widely represented in natural products, particularly in alkaloids like nicotine and hygrine, and is the core of the amino acid proline.[1][8] Nature's selection of this scaffold validates its stability and utility in biological systems.

Core Synthetic Strategies

The construction of the pyrrolidine ring is a well-established field in organic chemistry, with several robust methods available for drug discovery campaigns.[9][10] Methodologies can be broadly categorized into two approaches: the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring.[4]

[3+2] Cycloaddition: A Powerful Ring Construction Method

One of the most versatile and widely used methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction.[9] This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene, to rapidly and often stereoselectively construct the five-membered ring.[1][11]

This protocol describes a general, metal-catalyzed asymmetric 1,3-dipolar cycloaddition to produce a functionalized pyrrolidine, a common strategy for building fragment libraries.[11]

-

Generation of the Azomethine Ylide Precursor: An α-amino acid ester (e.g., methyl glycinate) is condensed with an aldehyde (e.g., benzaldehyde) in an appropriate solvent like toluene to form the corresponding imine (Schiff base). This reaction is typically carried out at room temperature to reflux, with removal of water.

-

In Situ Ylide Formation and Cycloaddition: The imine is dissolved in a dry, aprotic solvent (e.g., dichloromethane or THF). A Lewis acid catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand are added to control stereoselectivity.[11]

-

Addition of Dipolarophile: The dipolarophile (e.g., methyl acrylate) is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred at a controlled temperature (ranging from -78°C to room temperature, depending on the specific catalyst system) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final pyrrolidine derivative is purified using column chromatography on silica gel.

Caption: Workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Functionalization of Proline and Derivatives

Chiral pool synthesis starting from readily available and optically pure precursors like (S)-proline or (S)-4-hydroxyproline is a highly effective strategy.[10] The existing stereocenters can direct the stereochemistry of subsequent reactions, and the carboxyl and amine groups provide convenient handles for extensive functionalization.[10]

Broad-Spectrum Pharmacological Activity

The pyrrolidine scaffold is a key component in drugs targeting a vast range of diseases, a testament to its versatility.[12][13]

Anticancer Activity

Numerous pyrrolidine-containing compounds exhibit potent anticancer activity through diverse mechanisms.[2][14] They are found in both natural products and synthetic molecules, targeting various cancer cell lines.[2][15]

-

Mechanism of Action: Pyrrolidine derivatives act as antagonists of chemokine receptors like CXCR4, which are implicated in cancer metastasis.[12] Others function as inhibitors of crucial enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA damage repair.[1] Some derivatives, particularly spirooxindole-pyrrolidines, show potent cytotoxicity against various cancer cell lines.[2]

-

Examples:

-

Alpelisib (Vijoice): An FDA-approved PI3KCA inhibitor for treating PIK3CA-Related Overgrowth Spectrum (PROS).[15]

-

Ivosidenib (Tibsovo): An inhibitor of isocitrate dehydrogenase 1 (IDH1), approved for acute myeloid leukemia.[15]

-

Pyrrolidine-based CXCR4 Antagonists: A compound identified by Li et al. showed an IC₅₀ of 79 nM for CXCR4 binding and inhibited CXCL12-induced calcium flux with an IC₅₀ of 0.25 nM, demonstrating potent antimetastatic potential.[12]

-

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ / Activity | Reference |

| Spirooxindole-pyrrolidine | Cytotoxicity | SW480 (Colon) | 0.99 ± 0.09 µM | [12] |

| Pyrrolidine-piperazine | CXCR4 Antagonist | CXCR4 Receptor | 79 nM (Binding) | [12] |

| Benzimidazole Carboxamide | PARP-1, -2 Inhibition | DNA Repair | Potent Inhibition | [1] |

| Pyrrolidine-2,5-dione | Anticonvulsant/Anticancer | Various | Structure-dependent | [1] |

Antiviral Activity

The pyrrolidine scaffold is a critical component of several potent antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV) and potentially other viruses like SARS-CoV-2.[10][16]

-

Mechanism of Action: Many pyrrolidine-based antivirals are protease inhibitors. For example, they target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[16] Others, like Ombitasvir, inhibit the NS5A protein, which is vital for viral replication and assembly.[16]

-

Examples:

-

Telaprevir: A peptidomimetic inhibitor of the HCV NS3/4A protease.[16]

-

Ombitasvir: A potent inhibitor of the HCV NS5A protein, also investigated for activity against SARS-CoV-2.[16]

-

Grazoprevir & Voxilaprevir: Both are HCV protease inhibitors built upon a pyrrolidine core structure.[10]

-

Pyrrolidine Dithiocarbamate (PDTC): An extremely potent compound against Human Rhinovirus (HRV) and poliovirus in cell culture by interfering with viral protein expression.[17]

-

Central Nervous System (CNS) Activity

The ability of pyrrolidine derivatives to cross the blood-brain barrier makes them valuable scaffolds for CNS-acting drugs, particularly anticonvulsants.[1][18]

-

Mechanism of Action: The exact mechanism is not always known, but many are believed to modulate voltage-gated sodium and calcium channels, slowing down nerve transmission.[1][18]

-

Examples:

-

Levetiracetam (Keppra): A widely used antiepileptic drug for treating partial and tonic-clonic seizures.[18]

-

Brivaracetam (Briviact): A newer analog of levetiracetam used as an adjunct therapy for epilepsy.[18]

-

Pyrrolidine-2,5-diones: This subclass has emerged as a valuable scaffold in the design of new treatments for epilepsy.[1]

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolidine scaffold has yielded critical insights into the structural requirements for biological activity.

-

N-1 Substitution: As previously noted, the vast majority of pyrrolidine-containing drugs are substituted on the nitrogen atom.[1] This position is a key vector for introducing diversity and modulating physicochemical properties like lipophilicity and basicity without altering the core's stereochemistry.

-

C-2 vs. C-4 Substitution: Substituents at different positions on the carbon framework have distinct effects. Substituents at C-2 can significantly influence the basicity of the nitrogen atom.[1] In contrast, substituents at C-4 primarily affect the puckering of the ring, influencing its conformation and how it presents other functional groups to a biological target.[1] For instance, a cis-4-CF₃ substituent was shown to favor a pseudo-axial conformation of an acetic acid group at position 2, which was critical for G-protein coupled receptor 40 (GRP40) agonism.[1]

-

Stereochemistry: The absolute and relative stereochemistry is paramount. For GRP40 agonists, only the (R,R) stereoisomer showed the desired activity, highlighting the importance of precise spatial arrangement.[1]

Caption: Structure-Activity Relationship (SAR) principles for the pyrrolidine core.

Case Study: CXCR4 Antagonism in Cancer Metastasis

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer metastasis, making it an attractive therapeutic target. Pyrrolidine-based molecules have been successfully designed as potent CXCR4 antagonists.[12][19]

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutics.[3] Its inherent 3D nature aligns perfectly with the current drug discovery trend of moving away from flat molecules to better address complex protein-protein interactions. Future research will likely focus on:

-

Novel Synthetic Methods: Developing new catalytic and enantioselective methods to access increasingly complex and diverse pyrrolidine structures.[20]

-

Fragment-Based Drug Discovery (FBDD): Using highly functionalized pyrrolidine fragments to explore 3D chemical space and identify novel binders for challenging targets.[11]

-

Hybrid Molecules: Combining the pyrrolidine core with other pharmacophores to create hybrid molecules with multi-target activities or improved pharmacokinetic profiles.[12]

References

- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- Sahu, R., Singh, S., Ghute, B. G., & Shard, A. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114917. [Link]

- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Shakil, M., & Turo, E. (2014). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 19(12), 20095-20110. [Link]

- Wang, W., et al. (2016). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3566-3570. [Link]

- Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

- Yadav, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(10), 4381-4417. [Link]

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

- Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

- Scott, J. S., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link]

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.[Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- ResearchGate. (2023). FDA-approved pyrrolidine-containing drugs in 2022.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

- Gstach, H., et al. (1999). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Antiviral Research, 42(1), 41-53. [Link]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- PubChem. (n.d.). Pyrrolidine.

- Mickevičienė, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2848. [Link]

- Journal of Pharmaceutical Negative Results. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10700. [Link]

- Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 7. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Chiral Pyrrolidine Compounds

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most vital structural motifs in modern medicinal chemistry and asymmetric synthesis.[1][2] Its prevalence is underscored by its presence in numerous natural products, pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), and its foundational role in the field of organocatalysis.[3][4][5] The significance of the pyrrolidine scaffold is intrinsically linked to its three-dimensional structure. The sp³-hybridized carbon atoms allow for a non-planar ring conformation, a phenomenon known as "pseudorotation," which enables a thorough exploration of pharmacophore space.[5] This conformational flexibility, combined with the stereogenicity of its carbon atoms, makes the chiral pyrrolidine a privileged scaffold for designing molecules with precisely oriented substituents that can engage biological targets with high affinity and selectivity.[5][6]

This guide provides an in-depth exploration of the core synthetic strategies developed for accessing these invaluable chiral molecules. We will traverse from classical chiral pool approaches to the modern frontiers of asymmetric metal catalysis, organocatalysis, and biocatalysis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Chiral Pool Approach: Nature's Starting Blocks

One of the most direct and historically significant strategies for obtaining enantiomerically pure compounds is the "chiral pool" synthesis.[2][7] This approach leverages readily available, inexpensive, and optically pure natural products as starting materials, thereby transferring the inherent chirality to the final target molecule.[8] For pyrrolidine synthesis, the amino acids L-proline and 4-hydroxy-L-proline are the undisputed cornerstones of this methodology.[9][10]

The synthetic utility of these precursors lies in the orthogonal reactivity of their functional groups—a secondary amine and a carboxylic acid—which can be selectively modified to build molecular complexity.[8]

Key Transformation: Synthesis of (S)-Prolinol

A foundational transformation in the use of proline as a chiral synthon is its reduction to the corresponding amino alcohol, (S)-prolinol. This derivative serves as a precursor for a vast array of more complex pyrrolidine-based catalysts and ligands.[9]

Experimental Protocol: Reduction of L-Proline to (S)-Prolinol

This protocol is based on the well-established reduction of the carboxylic acid moiety using a strong hydride reducing agent.

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (LiAlH₄) suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Proline: L-proline is added portion-wise to the stirred LiAlH₄ suspension. Causality Note: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.

-